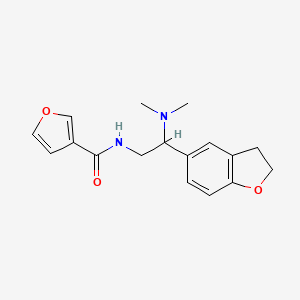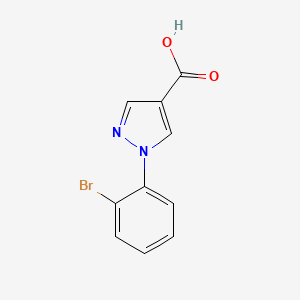
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea" is not directly mentioned in the provided papers. However, the papers do discuss various thiourea derivatives and their synthesis, molecular structures, and properties, which can provide insights into the analysis of similar compounds. Thioureas are a class of organic compounds with the general structure of R1R2N(C=S)NHR3, where R1, R2, and R3 can be various alkyl or aryl groups. They are known for their wide range of applications in organic synthesis, particularly as catalysts in various reactions .
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or the reaction of amides with thiourea. For example, primary amine-thioureas based on tert-butyl esters of natural amino acids have been synthesized and shown to be effective organocatalysts for the Michael reaction . Another study describes the synthesis of S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, which involved the formation of intramolecular and intermolecular hydrogen bonds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of hydrogen bonds that can influence the stability and reactivity of the compound. For instance, the crystal structure of (E)-5-tert-Butyl-1-cinnamoylthiobiuret reveals intramolecular N—H⋯O and N—H⋯S hydrogen bonds forming six-membered rings, which could be similar in other tert-butyl thiourea derivatives . X-ray crystallography is often used to determine the precise molecular structure of these compounds .
Chemical Reactions Analysis
Thiourea derivatives are known to participate in various chemical reactions, particularly as catalysts. They have been used in organocatalytic "difficult" Michael reactions of ketones with nitrodienes, demonstrating high stability, reactivity, and excellent enantioselectivity . The presence of tert-butyl groups in the thiourea structure can influence the reactivity and selectivity of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiourea moiety. The tert-butyl group is known for its steric bulk, which can affect the overall properties of the compound. For example, the oxidation of tert-butyl-substituted trithiolanes has been studied, showing the formation of various oxides with different properties . The synthesis of tert-butyl-substituted thiophenes also demonstrates the influence of the tert-butyl group on the yields and reactivity of the compounds .
Applications De Recherche Scientifique
Environmental Behavior and Fate
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea derivatives exhibit specific environmental behaviors, particularly in their interactions with water and soil. These compounds are characterized by their solubility in water and the potential for bioaccumulation, indicating a significant environmental presence. Moreover, their fate in the environment, including degradation processes and potential persistence, is a critical area of study. This research is essential for understanding the environmental impact of thiourea derivatives and developing strategies for mitigating any adverse effects (Squillace et al., 1997).
Chemical and Structural Properties
The chemistry, coordination, and structural attributes of this compound derivatives are extensively studied. These compounds exhibit a wide range of applications as ligands in coordination chemistry, highlighting their versatility in forming complexes with various metals. The structural properties, including intra- and intermolecular hydrogen bonding, significantly influence their coordination behavior. Such detailed understanding paves the way for novel applications in bioactive compound synthesis and materials science (A. Saeed et al., 2014).
Bioactive Compound Research
Thiourea derivatives, including this compound, are recognized for their potential bioactivities. This research encompasses exploring these compounds as ligands in bioactive metal complexes and investigating their pharmacological properties. The versatility of thiourea derivatives in medicinal chemistry is attributed to their ability to interact with biological targets, offering a foundation for developing therapeutic agents. The exploration of these compounds in bioactive research contributes to advancing pharmaceutical sciences and identifying new treatment options (Ezzat Khan et al., 2020).
Anti-Inflammatory Properties
Recent studies have also focused on the anti-inflammatory properties of thiourea derivatives, utilizing molecular docking to explore their potential as therapeutic agents. This approach helps in understanding the molecular interactions between thiourea derivatives and key enzymes involved in inflammatory processes, highlighting the potential of these compounds in designing anti-inflammatory drugs. Such research not only advances our knowledge of thiourea derivatives' pharmacological properties but also opens new avenues for developing targeted therapies (M. Nikolic et al., 2022).
Mécanisme D'action
Target of Action
It is structurally similar to diafenthiuron , a pesticide that impairs mitochondrial function in target pests .
Mode of Action
Based on its structural similarity to diafenthiuron , it may also impair mitochondrial function. Diafenthiuron’s highly reactive metabolite carbodiimide binds to the mitochondrial ATPase and porin, inhibiting ATP production .
Biochemical Pathways
If it acts similarly to diafenthiuron , it could affect the energy production pathway in cells by inhibiting ATP production .
Pharmacokinetics
Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions . This could impact its bioavailability.
Result of Action
If it acts similarly to Diafenthiuron , it could lead to energy depletion in cells due to the inhibition of ATP production .
Action Environment
Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron has a strong sorption capacity and can accumulate persistently in aquatic and soil systems .
Propriétés
IUPAC Name |
1-tert-butyl-3-(2,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSWRSPXDEDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)
![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2529154.png)
![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)
![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)


![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)
![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)

